

RIMS1 vs. RIMS2: A Comparative Guide to their Roles in Exocytosis

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This guide provides a detailed comparison of the functions of Regulating Synaptic Membrane Exocytosis (RIMS) proteins 1 and 2 in the process of neurotransmitter release. RIMS proteins are essential scaffolding molecules located at the presynaptic active zone, orchestrating the precise and rapid release of neurotransmitters. While both RIMS1 and RIMS2 share significant functional overlap, emerging evidence from genetic knockout studies and electrophysiological analyses reveals distinct contributions to the intricate machinery of exocytosis.

Core Functions in Exocytosis: A Shared Blueprint

Both RIMS1 and RIMS2 are multidomain proteins that act as central organizers of the presynaptic active zone.^{[1][2]} They are products of two distinct genes, Rims1 and Rims2, which give rise to multiple isoforms through alternative splicing.^{[1][3][4]} Their primary functions include:

- Tethering of Voltage-Gated Calcium Channels (VGCCs): RIMS proteins are critical for localizing VGCCs, particularly N- and P/Q-type channels, to the active zone.^{[1][5][6][7]} This is achieved through direct interaction via their PDZ domains and indirectly through RIM-Binding Proteins (RIM-BPs).^{[1][5]} This precise positioning ensures a tight coupling between calcium ion (Ca²⁺) influx and the fusion of synaptic vesicles, a prerequisite for fast, synchronous neurotransmitter release.^{[1][2]}

- **Synaptic Vesicle Docking and Priming:** RIMS proteins play a crucial role in the docking of synaptic vesicles at the active zone and their subsequent priming, a series of molecular events that render them fusion-competent.[1][3][8] This function is partly mediated by their interaction with Munc13, a key priming factor.[3][9][10][11]
- **Interaction with Rab3 GTPases:** The N-terminal region of α -RIM isoforms binds to the GTP-bound form of Rab3, a small GTPase found on synaptic vesicles.[9][10][12] This interaction is thought to be important for the recruitment of vesicles to the active zone and for certain forms of presynaptic plasticity.[9][10]
- **Scaffolding and Protein Network Organization:** RIMS proteins act as a central scaffold, interacting with all other major components of the active zone, including Munc13, RIM-BPs, ELKS, α -liprins, and Bassoon/Piccolo.[2][5] This extensive interaction network is vital for the structural integrity and proper function of the release site.

Quantitative Comparison of RIMS1 and RIMS2 Function

Experimental data from conditional knockout mouse models have been instrumental in dissecting the specific and overlapping roles of RIMS1 and RIMS2. The following table summarizes key quantitative findings from these studies.

Parameter	RIMS1 Knockout (KO)	RIMS2 Knockout (KO)	RIMS1/2 Double Knockout (dKO)	Interpretatio n	References
Neurotransmi tter Release	Significantly Impaired	Significantly Impaired	Severely Impaired	Both RIMS1 and RIMS2 contribute to the overall amount of neurotransmit ter release.	[1]
Synaptic Vesicle Priming	Impaired	Impaired	Severely Impaired	Both proteins are independently involved in the priming of synaptic vesicles.	[1]
Ca2+ Influx (Ca2+ Dependence of Release)	Not Affected	Not Affected	Severely Impaired	RIMS1 and RIMS2 are functionally redundant in tethering Ca2+ channels to the active zone. The loss of one can be compensated for by the other.	[1]
Synchronizati on of Release	Not Affected	Not Affected	Severely Impaired	The tight coupling of Ca2+ influx	[1]

and vesicle fusion, crucial for synchronous release, is only disrupted when both RIMS proteins are absent.

Half-Maximal Effective Extracellular Ca²⁺ Concentration (EC50)

	No Change	No Change	Twofold Increase
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The increased EC50 in dKO neurons reflects a loss of Ca²⁺ channels from the active zone, [1] requiring higher extracellular Ca²⁺ to trigger release.

Munc13-1	Protein Levels at Synapse	Reduced by ~70%	The absence of RIMS proteins leads to a significant reduction in the synaptic levels of the essential priming factor Munc13-1. [3]
Docked Synaptic Vesicles per Active Zone	-	Reduced by ~30%	RIMS proteins are involved in the docking of synaptic vesicles at the presynaptic membrane. [3]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the functions of RIMS1 and RIMS2.

Conditional Knockout Mouse Generation and Neuronal Culture

- **Mouse Lines:** Conditional floxed Rims1 (Rims1f/f) and Rims2 (Rims2f/f) mice were used. Double-floxed mice (Rims1f/f/Rims2f/f) were generated by cross-breeding.
- **Gene Deletion:** Acute deletion of the Rims genes was achieved by infecting cultured hippocampal neurons from these mice with lentiviruses expressing Cre-recombinase. Control neurons were infected with lentiviruses expressing an inactive Cre.

- **Neuronal Culture:** Hippocampal neurons were dissected from embryonic day 18 (E18) mouse embryos and cultured on glial microislands for electrophysiological recordings of autaptic synapses or in mass culture for biochemical and immunocytochemical analyses.

Electrophysiology

- **Whole-Cell Patch-Clamp Recordings:** Evoked and spontaneous synaptic responses were recorded from cultured hippocampal neurons.
- **Measurement of Neurotransmitter Release:** The amplitude of inhibitory postsynaptic currents (IPSCs) or excitatory postsynaptic currents (EPSCs) was measured to quantify the amount of neurotransmitter release.
- **Assessment of Vesicle Priming:** The size of the readily releasable pool (RRP) of synaptic vesicles was estimated by applying a hypertonic sucrose solution (e.g., 500 mM for 5 seconds) and measuring the resulting synaptic charge.
- **Calcium Dependence of Release:** The relationship between extracellular Ca²⁺ concentration and the amplitude of evoked IPSCs was fitted with a Hill function to determine the half-maximal effective concentration (EC50) and the Ca²⁺ cooperativity of release.

Immunocytochemistry and Western Blotting

- **Protein Level Quantification:** To determine the levels of presynaptic proteins like Munc13-1, cultured neurons were fixed, permeabilized, and stained with specific primary antibodies followed by fluorescently labeled secondary antibodies. The fluorescence intensity was then quantified.
- **Western Blotting:** Protein lysates from cultured neurons were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against RIMS1/2 and other proteins of interest to verify the knockout and assess protein levels.

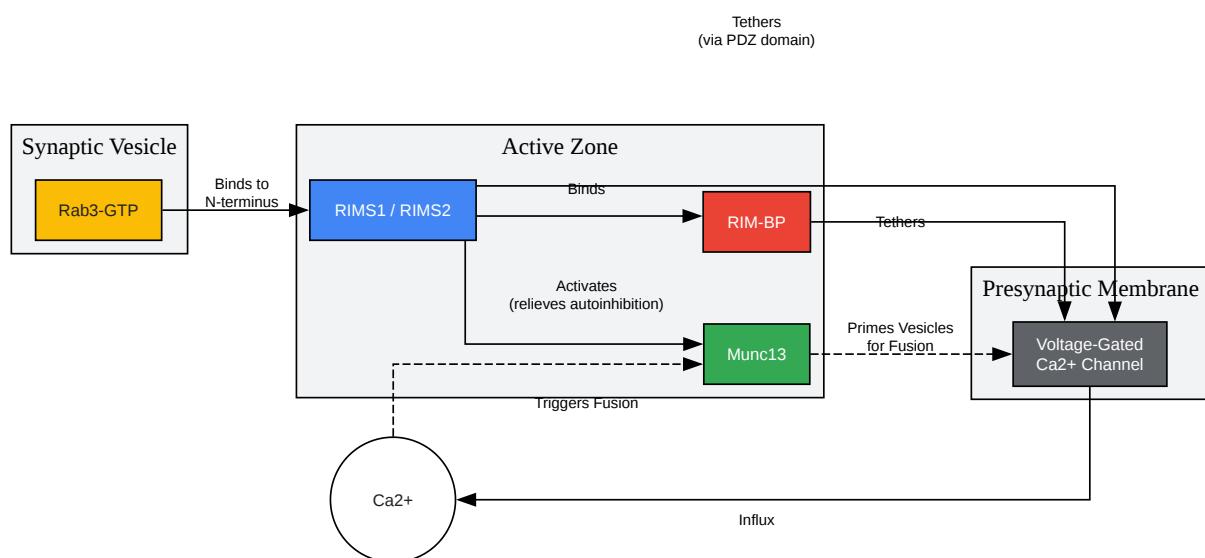
Electron Microscopy

- **Ultrastructural Analysis:** Cultured neurons were fixed, embedded, and sectioned for transmission electron microscopy (TEM).

- Quantification of Synaptic Vesicles: The number of docked synaptic vesicles (defined as those in direct contact with the active zone membrane) and the distribution of vesicles at various distances from the active zone were quantified from TEM images.

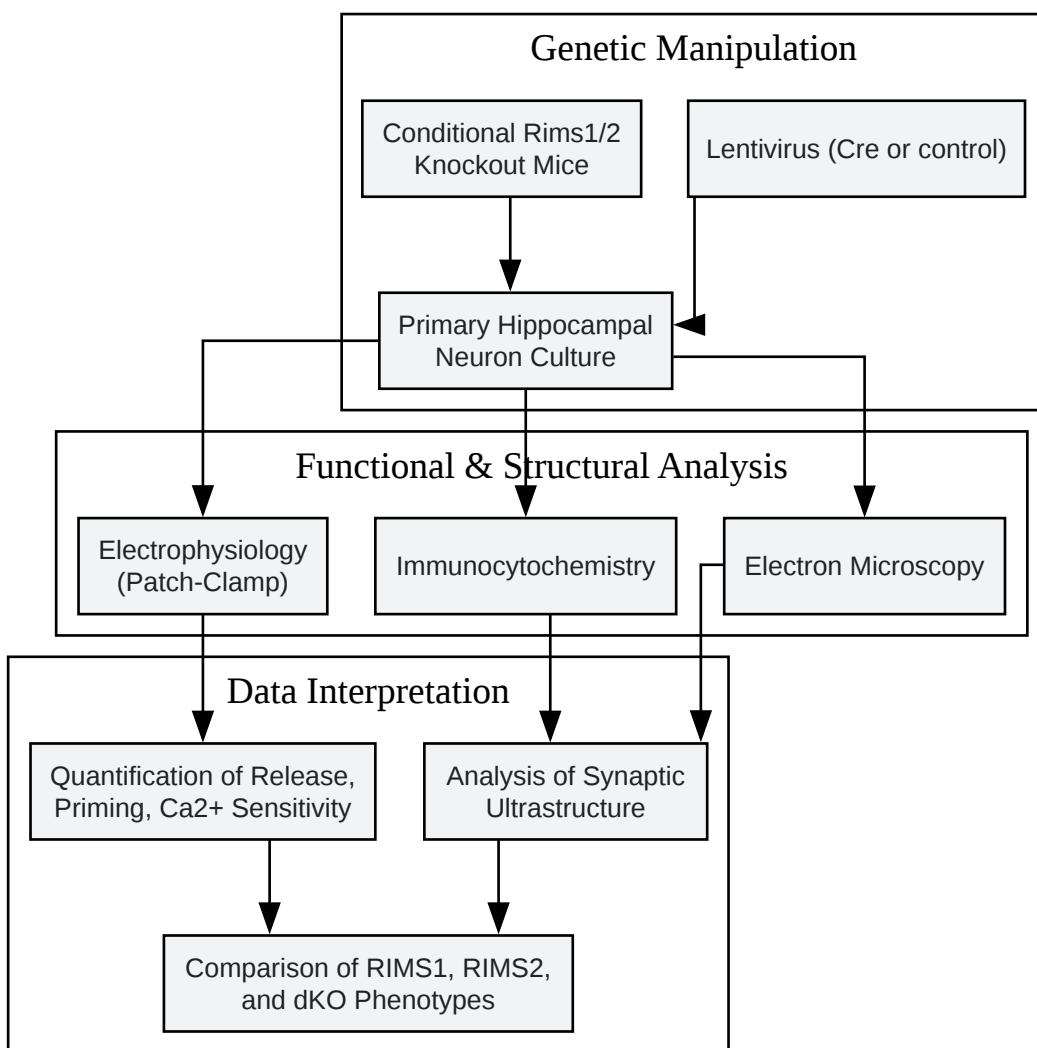
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling interactions of RIMS proteins in exocytosis and a typical experimental workflow for studying their function.



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Caption: Signaling interactions of RIMS proteins at the presynaptic active zone.



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Caption: Experimental workflow for studying RIMS protein function.

Differential Contributions and Functional Redundancy

A key finding from comparative studies is the differential redundancy of RIMS1 and RIMS2 for distinct functions. While both contribute independently to synaptic vesicle priming and the magnitude of neurotransmitter release, they exhibit a striking functional redundancy in the tethering of Ca²⁺ channels.^[1] This means that the presence of either RIMS1 or RIMS2 is sufficient to maintain the close proximity of Ca²⁺ channels to release sites, which is essential

for the rapid and synchronized release of neurotransmitters.^[1] Only when both are absent is this critical function severely compromised.^[1]

This differential redundancy suggests that while the absolute amount of release is sensitive to the dosage of total RIMS protein, the spatial organization of the release site, particularly the coupling of Ca²⁺ channels, is a more robust process that can be maintained by either protein.

Conclusion

RIMS1 and RIMS2 are indispensable organizers of the presynaptic active zone, with both shared and distinct roles in exocytosis. They are both crucial for priming synaptic vesicles and determining the overall strength of synaptic transmission. However, they exhibit a critical functional redundancy in tethering voltage-gated Ca²⁺ channels, a process fundamental to the speed and synchrony of neurotransmitter release. Understanding the nuanced differences and redundancies between RIMS1 and RIMS2 is vital for a complete picture of presynaptic function and may offer novel targets for therapeutic intervention in neurological disorders characterized by synaptic dysfunction. Loss-of-function mutations in RIMS1 have been linked to cone-rod dystrophy, while mutations in RIMS2 can cause a syndromic congenital cone-rod synaptic disease with neurodevelopmental and pancreatic involvement.^{[13][14][15][16]} This highlights the clinical relevance of these essential presynaptic proteins.

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